
3,9-Dimethyl-3,9-diazabicyclo(3.3.1)nonane dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,9-Dimethyl-3,9-diazabicyclo(3.3.1)nonane dihydrochloride is a bicyclic organic compound with the molecular formula C9H18N2.
Méthodes De Préparation
The synthesis of 3,9-Dimethyl-3,9-diazabicyclo(3.3.1)nonane dihydrochloride can be achieved through several routes. One common method involves the double condensation of 1,3-acetonedicarboxylates with 1,2-dicarbonyl or 1,4-dicarbonyl compounds . This reaction typically requires specific conditions such as controlled temperature and the presence of catalysts to ensure the desired product is obtained. Industrial production methods may involve scaling up these reactions and optimizing conditions for higher yields and purity .
Analyse Des Réactions Chimiques
3,9-Dimethyl-3,9-diazabicyclo(3.3.1)nonane dihydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols .
Applications De Recherche Scientifique
This compound has significant applications in scientific research, particularly in the fields of chemistry, biology, and medicine. It is used as a building block for synthesizing more complex molecules and as a ligand in coordination chemistry . In biology and medicine, derivatives of 3,7-diazabicyclo[3.3.1]nonane have shown potential as positive allosteric modulators of AMPA receptors, which are involved in cognitive functions and memory . These compounds may be useful in treating neurological disorders such as Alzheimer’s disease, depression, and schizophrenia .
Mécanisme D'action
The mechanism of action of 3,9-Dimethyl-3,9-diazabicyclo(3.3.1)nonane dihydrochloride involves its interaction with specific molecular targets and pathways. As a positive allosteric modulator of AMPA receptors, it enhances the receptor’s response to its natural ligand, glutamate . This modulation increases the amplitude of AMPA receptor currents, which can improve cognitive functions and memory . The compound’s effects are concentration-dependent and can be observed in electrophysiological experiments .
Comparaison Avec Des Composés Similaires
3,9-Dimethyl-3,9-diazabicyclo(3.3.1)nonane dihydrochloride can be compared with other similar compounds such as 3,7-diazabicyclo[3.3.1]nonane and its derivatives . These compounds share a similar bicyclic structure but differ in their functional groups and specific applications. For instance, 3,7-diazabicyclo[3.3.1]nonane derivatives are also used as ligands in coordination chemistry and as building blocks for synthesizing complex molecules . The unique properties of this compound, such as its ability to modulate AMPA receptors, distinguish it from other similar compounds .
Propriétés
Numéro CAS |
3431-15-0 |
|---|---|
Formule moléculaire |
C9H20Cl2N2 |
Poids moléculaire |
227.17 g/mol |
Nom IUPAC |
3,7-dimethyl-3,9-diazabicyclo[3.3.1]nonane;dihydrochloride |
InChI |
InChI=1S/C9H18N2.2ClH/c1-7-3-8-5-11(2)6-9(4-7)10-8;;/h7-10H,3-6H2,1-2H3;2*1H |
Clé InChI |
HJWXXPPPFNHBQL-UHFFFAOYSA-N |
SMILES canonique |
CC1CC2CN(CC(C1)N2)C.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


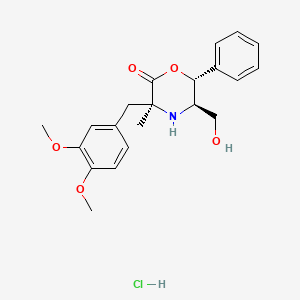

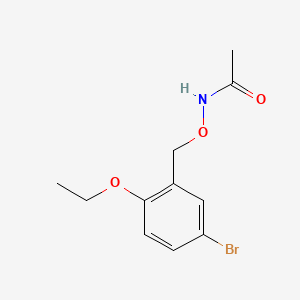
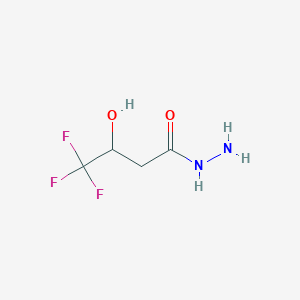
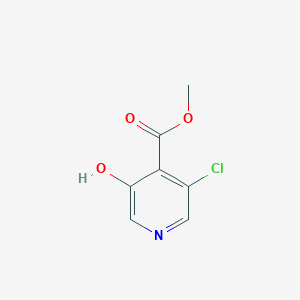
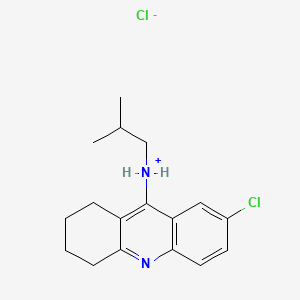

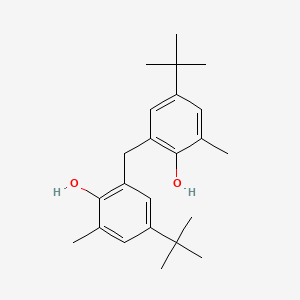
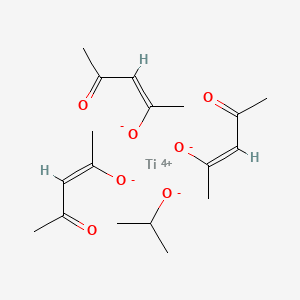
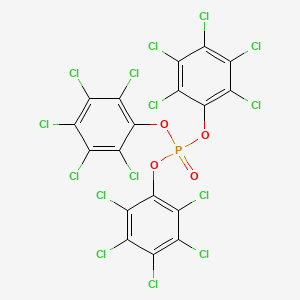
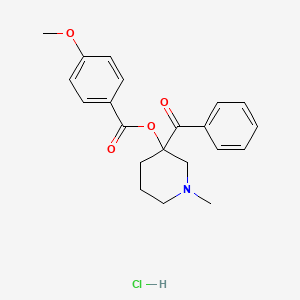
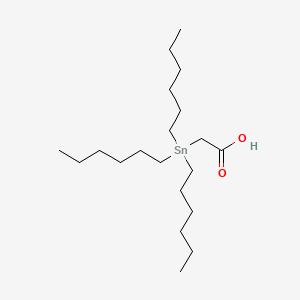
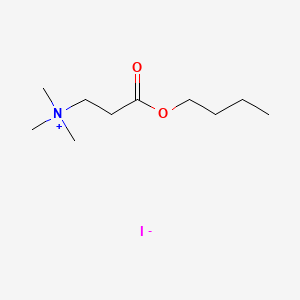
![bis[[4-hydroxy-3,5,5-tris(octadecanoyloxymethyl)oxan-3-yl]methyl] (Z)-but-2-enedioate](/img/structure/B13742294.png)
